molecular formula C19H18N2O3 B12054379 N-(2,3-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12054379
M. Wt: 322.4 g/mol
InChI Key: FSZKUFYXKGKSSG-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under acidic or basic conditions to form the quinoline core. The reaction proceeds through a series of steps including cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-11-7-6-9-14(12(11)2)20-18(23)16-17(22)13-8-4-5-10-15(13)21(3)19(16)24/h4-10,22H,1-3H3,(H,20,23)

InChI Key

FSZKUFYXKGKSSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O)C

Origin of Product

United States

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